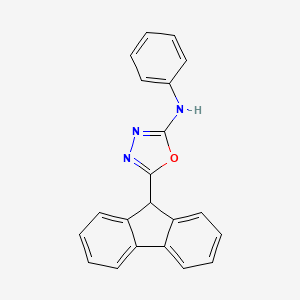
1-Amino-4-benzoylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-benzoylanthracene-9,10-dione is a chemical compound with the molecular formula C21H13NO3. It belongs to the class of anthraquinone derivatives, which are known for their diverse applications in various fields such as dyes, pharmaceuticals, and organic electronics . This compound is characterized by the presence of an amino group at the 1-position and a benzoyl group at the 4-position on the anthracene-9,10-dione core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-4-benzoylanthracene-9,10-dione typically involves the amidation of weak amines. One effective method is the coupling of 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is straightforward and efficient, allowing for the preparation of the desired compound under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar amidation techniques. The use of super-critical fluid chromatography (SFC) for chiral separation and purification of the compound is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Amino-4-benzoylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions, such as bromination, can be performed on the anthracene core.
Common Reagents and Conditions:
Oxidation: Nonanebis(peroxoic acid) is used for oxidative bromination.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Bromination is typically carried out using KBr in acetic acid with nonanebis(peroxoic acid) as the oxidant.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Brominated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-benzoylanthracene-9,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-amino-4-benzoylanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving oxidative stress and inhibition of specific enzymes . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Vergleich Mit ähnlichen Verbindungen
- 1-Aminoanthracene-9,10-dione
- 4-Benzoylanthracene-9,10-dione
- 9,10-Diphenylanthracene
Comparison: 1-Amino-4-benzoylanthracene-9,10-dione is unique due to the presence of both amino and benzoyl groups, which confer distinct chemical and biological properties. Compared to 1-aminoanthracene-9,10-dione, the benzoyl group enhances its ability to participate in electrophilic substitution reactions. In contrast to 9,10-diphenylanthracene, the amino group provides additional sites for functionalization and potential biological activity .
Eigenschaften
CAS-Nummer |
53382-19-7 |
|---|---|
Molekularformel |
C21H13NO3 |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
1-amino-4-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H13NO3/c22-16-11-10-15(19(23)12-6-2-1-3-7-12)17-18(16)21(25)14-9-5-4-8-13(14)20(17)24/h1-11H,22H2 |
InChI-Schlüssel |
WSQKHQUVCYKLCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



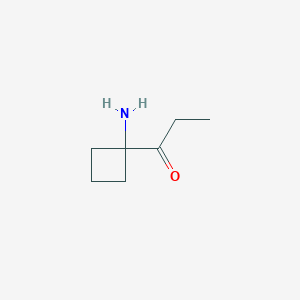
![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)

![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)

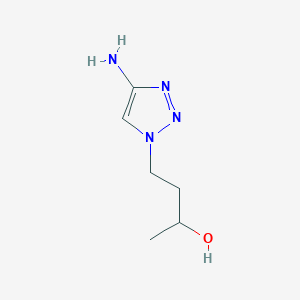
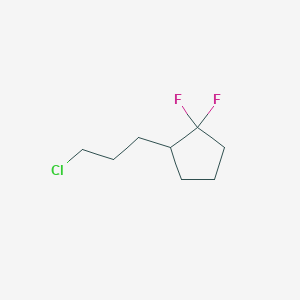

![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
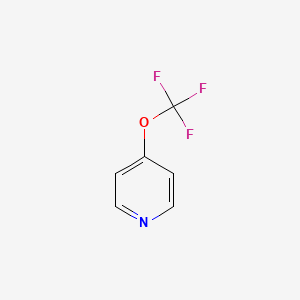

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)
